

Acetyl-L-threonine-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: *Acetyl-L-threonine-d5*

Cat. No.: *B12387397*

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In-Depth Technical Guide: Acetyl-L-threonine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acetyl-L-threonine-d5**, a deuterated isotopologue of N-acetyl-L-threonine. This document details its chemical properties, outlines relevant experimental protocols, and discusses its metabolic context. The information is intended to support researchers in utilizing this compound as an internal standard in quantitative mass spectrometry assays and in metabolic tracing studies.

Core Compound Data

Quantitative data for **Acetyl-L-threonine-d5** and its unlabeled counterpart are summarized below for direct comparison.

Property	Acetyl-L-threonine-d5	N-Acetyl-L-threonine (Unlabeled)
CAS Number	Not explicitly assigned; often referenced by the unlabeled CAS number in commercial listings.	17093-74-2[1][2][3]
Molecular Formula	C ₆ H ₆ D ₅ NO ₄ [4]	C ₆ H ₁₁ NO ₄ [2][3]
Molecular Weight	166.19 g/mol [4]	161.16 g/mol [2]
Synonyms	N-Acetyl-L-threonine-d5, N-(Acetyl-d3)-L-threonine-2,3-d2	N-acetylthreonine, Ac-Thr-OH[2]

Metabolic Context and Signaling Pathways

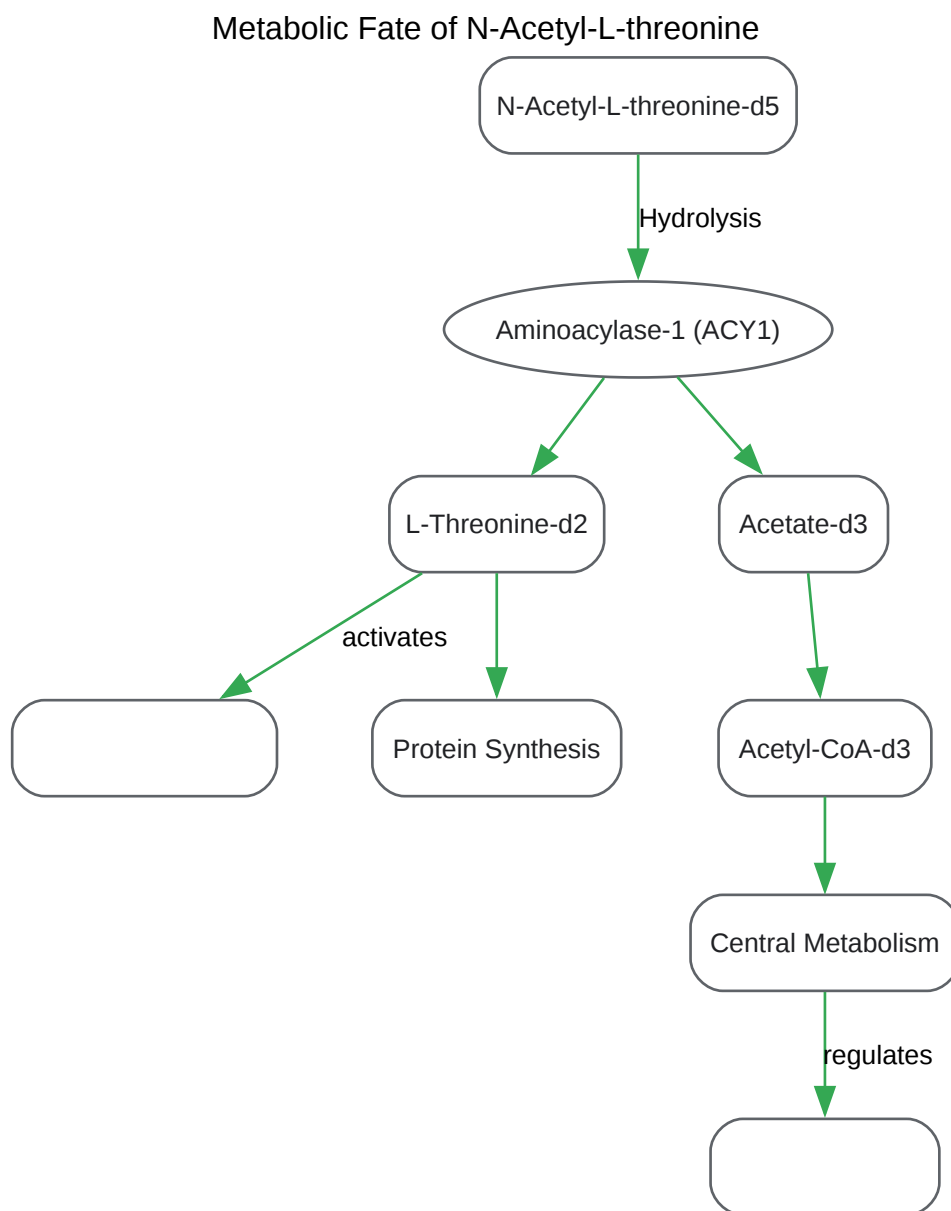
N-acetyl-L-threonine is primarily involved in metabolic processes rather than direct cell signaling. The degradation of N-acetyl-L-threonine is a straightforward enzymatic reaction.

The primary enzyme responsible for the breakdown of N-acetyl-L-threonine is Aminoacylase-1 (ACY1).[5] This cytosolic, zinc-dependent enzyme catalyzes the hydrolysis of the N-acetyl group from a variety of N-acetylated amino acids.[5] The reaction yields L-threonine and acetate.[5]

While N-acetyl-L-threonine itself is not a signaling molecule, its degradation products are integrated into central metabolic pathways that are closely linked to major cellular signaling networks.[5]

- **L-threonine and the mTORC1 Pathway:** The released L-threonine contributes to the intracellular amino acid pool. The mTORC1 pathway, a critical regulator of cell growth and proliferation, is sensitive to amino acid availability and can be activated by sufficient levels of amino acids.[5]
- **Acetate and the AMPK Pathway:** Acetate can be converted to acetyl-CoA, a key metabolite that influences the cellular energy status (the AMP/ATP ratio). The AMP-activated protein kinase (AMPK) pathway senses this ratio and acts as a master regulator of cellular energy homeostasis.[5]

The following diagram illustrates the degradation of N-acetyl-L-threonine and the subsequent involvement of its products in broader metabolic and signaling contexts.



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Caption: Degradation of N-acetyl-L-threonine and metabolic integration.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **Acetyl-L-threonine-d5**.

Synthesis of Acetyl-L-threonine-d5

The synthesis of **Acetyl-L-threonine-d5** can be achieved through a two-step process involving the deuteration of L-threonine followed by N-acetylation.

1. Deuteration of L-threonine:

- Principle: This procedure utilizes a metal-catalyzed hydrogen-deuterium exchange reaction under hydrothermal conditions.
- Materials: L-threonine, Deuterium oxide (D_2O , 99.9 atom % D), Platinum on carbon (Pt/C, 10 wt. %).
- Procedure:
 - In a high-pressure reaction vessel, dissolve L-threonine in D_2O .
 - Add a catalytic amount of Pt/C.
 - Seal the vessel and heat to a specified temperature (e.g., 150-200 °C) for a defined period (e.g., 24-48 hours) to facilitate H/D exchange.
 - After cooling, filter the reaction mixture to remove the catalyst.
 - Lyophilize the filtrate to obtain deuterated L-threonine (L-threonine-d5).
 - Confirm the degree of deuteration using NMR or mass spectrometry.

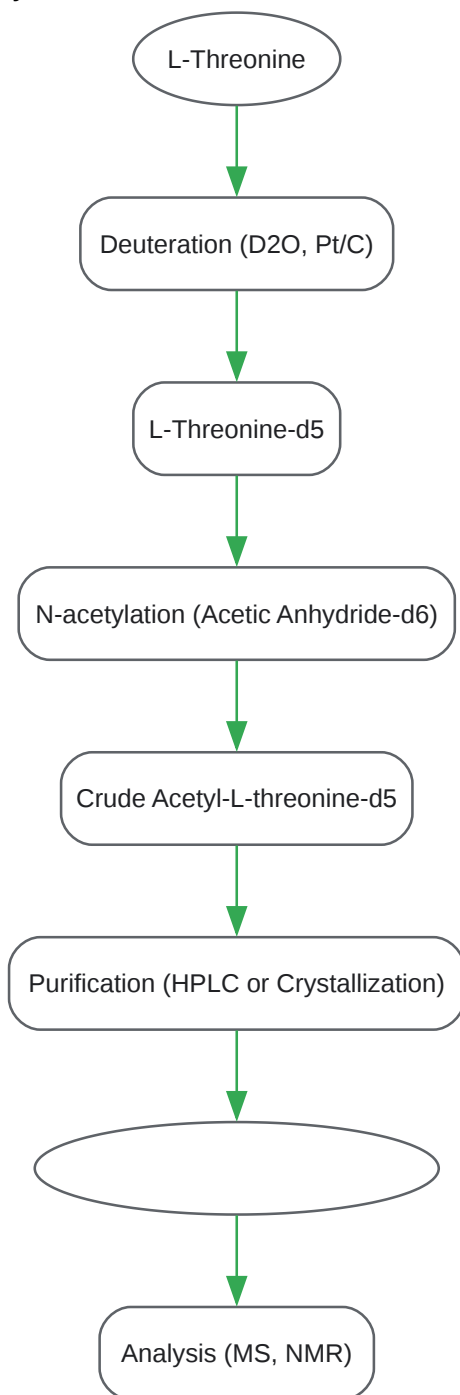
2. N-acetylation of L-threonine-d5:

- Principle: The amino group of the deuterated L-threonine is acetylated using acetic anhydride in an appropriate solvent.

- Materials: L-threonine-d5, Acetic anhydride-d6, an appropriate solvent (e.g., acetic acid or an aqueous solution).
- Procedure:
 - Dissolve L-threonine-d5 in the chosen solvent.
 - Cool the solution in an ice bath.
 - Slowly add a molar excess of acetic anhydride-d6 to the solution while stirring.
 - Allow the reaction to proceed for several hours at room temperature.
 - The product, **Acetyl-L-threonine-d5**, can be isolated by crystallization or chromatographic purification.

The following diagram outlines the general workflow for the synthesis and purification of **Acetyl-L-threonine-d5**.

Synthesis and Purification Workflow



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Caption: Synthesis and purification workflow for **Acetyl-L-threonine-d5**.

Purification by Reversed-Phase HPLC

- Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. N-acetylated amino acids are generally more hydrophobic than their parent amino acids.[6]
- Instrumentation: A preparative HPLC system with a C18 reversed-phase column.
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
 - B: 0.1% TFA in acetonitrile.[6]
- Procedure:
 - Dissolve the crude **Acetyl-L-threonine-d5** in a minimal amount of the mobile phase.
 - Inject the sample onto the C18 column.
 - Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).[6]
 - Monitor the elution profile using a UV detector at 214 nm.[6]
 - Collect the fractions containing the purified product.
 - Combine the pure fractions and remove the solvent by lyophilization.

Analysis by Mass Spectrometry

- Principle: Mass spectrometry (MS) is used to confirm the molecular weight and assess the isotopic purity of the deuterated compound. The deuterated internal standard is used for accurate quantification of the unlabeled analyte in complex matrices.[7]
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).
- Procedure for Isotopic Purity Assessment:

- Prepare a solution of the purified **Acetyl-L-threonine-d5**.
- Infuse the solution directly into the mass spectrometer or inject it onto an LC column.
- Acquire the mass spectrum in full scan mode.
- Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical value.
- Analyze the isotopic distribution to confirm the incorporation of five deuterium atoms and assess the isotopic purity.
- Procedure for Quantitative Analysis using as an Internal Standard:
 - Spike a known concentration of **Acetyl-L-threonine-d5** into the samples containing the unlabeled N-acetyl-L-threonine.
 - Prepare a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the deuterated internal standard.
 - Process the samples (e.g., protein precipitation or solid-phase extraction).[7]
 - Analyze the samples by LC-MS/MS using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Quantify the analyte concentration in the samples by interpolating from the calibration curve.

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